Ergostine - 2854-38-8

Ergostine

Catalog Number: EVT-416551
CAS Number: 2854-38-8
Molecular Formula: C34H37N5O5
Molecular Weight: 595.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ergostine is a naturally occurring ergot alkaloid found in trace amounts (0.5-1%) alongside ergotamine in ergot, a fungus belonging to the genus Claviceps []. Structurally, it shares similarities with ergotamine and ergocristine, differing only in the α-hydroxy-α-amino acid radical. Ergostine possesses the α-hydroxy-α-amino butyric acid radical in this position []. It is classified as a peptide ergot alkaloid, also known as ergopeptine []. These compounds are characterized by a structure composed of lysergic acid linked to a cyclol group containing a peptide moiety [].

Role in Scientific Research:

  • Understanding ergot alkaloid biosynthesis: The incorporation of specific amino acids or their analogs into ergostine's structure helps elucidate the biosynthetic pathways of ergot alkaloids [, , , ].
  • Investigating pharmacological properties: Research on ergostine's effects on vascular resistance and α-adrenergic blocking activity provides insights into its potential therapeutic applications and its relationship to other ergot alkaloids [].
Synthesis Analysis
  • Isolation from Natural Sources: Ergostine occurs naturally in ergot, albeit in small quantities. Isolating it involves complex extraction and purification procedures [].
  • Chemical Synthesis: A patented process describes the synthesis of ergostine by reacting 6-methyl-Δ8,9-ergolene-8-carboxylic acid chloride hydrochloride with a 3,6-dioxo-octahydro-oxazolo (3,2-a)pyrrolo[2,1-c]pyrazine salt []. This reaction occurs at temperatures between -20°C and 30°C in an inert organic solvent using an acid-binding agent [].
Molecular Structure Analysis
  • Hydrogenation: Reduction of the double bond in the ergoline ring system, potentially altering pharmacological activity [].
  • Dehydration: Loss of water molecule, potentially forming new ergot alkaloid derivatives with distinct properties [].
  • Isomerization: Conversion between different isomeric forms, such as ergostine and ergostinine, influencing their biological activity [].
Mechanism of Action

While ergostine's precise mechanism of action remains incompletely understood, research suggests it influences vascular tone and interacts with α-adrenergic receptors [].

Vascular Effects:

Ergostine exhibits a biphasic effect on vascular resistance, causing vasoconstriction at low doses and vasodilatation at higher doses. This phenomenon is termed the "inversion point" []. The exact mechanism behind this biphasic response requires further investigation.

Applications
  • Elucidating Ergot Alkaloid Biosynthesis: By supplementing cultures of Claviceps purpurea with α-aminobutyric acid, researchers successfully incorporated this amino acid into ergostine [, ]. This finding provided valuable insights into the biosynthetic pathways of ergot alkaloids and demonstrated the possibility of manipulating their production.
  • Investigating Structure-Activity Relationships: Comparing ergostine's pharmacological effects, particularly its vascular activity and α-adrenergic blocking potency, to those of other ergot alkaloids (ergotamine, ergocristine, etc.) helps understand the structure-activity relationships within this class of compounds []. This knowledge is crucial for designing new drugs with improved therapeutic profiles.
  • Developing Analytical Techniques: The presence of ergostine in various samples, including those associated with livestock poisoning cases, necessitates the development of sensitive and specific analytical techniques for its detection and quantification []. This includes chromatographic methods coupled with mass spectrometry to identify and characterize ergostine and its potential derivatives.

Ergotamine

  • Compound Description: Ergotamine is an ergot alkaloid known for its potent vasoconstrictor properties. It is commonly used in the treatment of migraine headaches due to its ability to constrict blood vessels in the brain. [, ]
  • Relevance: Ergotamine shares a very similar structure to ergostine, differing only in the α-hydroxy-α-amino acid radical. Ergostine contains an α-hydroxy-α-amino butyric acid radical, while ergotamine contains an α-hydroxy-α-amino propionic acid radical. [] Both compounds exhibit vasoconstriction and α-adrenergic blocking activity, with ergotamine demonstrating a more potent effect than ergostine. [, ]

Ergocristine

  • Compound Description: Ergocristine is another ergot alkaloid, structurally similar to both ergotamine and ergostine. It also exhibits vasoconstrictor properties and has been investigated for its potential therapeutic uses. [, ]
  • Relevance: Like ergotamine, ergocristine differs from ergostine only in the α-hydroxy-α-amino acid radical. Ergocristine possesses an α-hydroxy-α-amino valeric acid radical. [] The three compounds show similarities in their vasoactive properties, but their potency and exact effects on vascular resistance can vary. []

Dihydroergostine

  • Compound Description: Dihydroergostine is a derivative of ergostine, created by hydrogenating the double bond in the ergoline ring system. This modification often leads to altered pharmacological properties compared to the parent compound. []
  • Relevance: Dihydroergostine, similar to dihydroergotamine, exhibits weaker vasoconstrictor activity compared to ergostine. [] Both dihydroergostine and ergostine demonstrate an "inversion point" in their effect on vascular resistance, meaning they cause vasoconstriction at low vascular resistance and vasodilatation at high vascular resistance. []

1-Methylergostine

  • Compound Description: 1-Methylergostine is a derivative of ergostine with a methyl group added to the nitrogen atom at position 1 of the ergoline ring system. This structural modification can influence the compound's pharmacological profile. []
  • Relevance: 1-Methylergostine, similar to 1-methylergotamine, demonstrates weaker vasoconstriction compared to ergostine. [] Both compounds exhibit an inversion point in their effect on vascular resistance, but the changeover point occurs at different resistance values. []

5′-Methylergoalanine

  • Compound Description: 5′-Methylergoalanine is an ergot alkaloid structurally related to ergostine. It lacks the cyclol group present in ergostine and other ergopeptides. []
  • Relevance: Unlike ergostine, which exhibits an inversion point, 5′-methylergoalanine consistently causes vasoconstriction regardless of the initial vascular resistance. [] It is one of the most potent vasoconstrictors among the ergot alkaloids studied, comparable to ergotamine and ergostine. []

Dihydroergocristine

  • Compound Description: Dihydroergocristine is a derivative of ergocristine, formed by hydrogenating the double bond in the ergoline ring. This modification often leads to changes in pharmacological activity. []
  • Relevance: Dihydroergocristine exhibits a different vasoactive profile compared to ergostine. It consistently causes vasodilatation, unlike ergostine which displays an inversion point. [] Dihydroergocristine has a weaker effect on vascular resistance compared to ergostine. []

1-Methyldihydroergocristine

  • Compound Description: 1-Methyldihydroergocristine is a derivative of dihydroergocristine with a methyl group added to the nitrogen atom at position 1 of the ergoline ring. []
  • Relevance: Similar to dihydroergocristine, 1-methyldihydroergocristine consistently causes vasodilatation and has a minimal effect on vascular resistance. This contrasts with ergostine's inversion point and more pronounced effect on vascular tone. []

Ergosine

  • Compound Description: Ergosine is another ergot alkaloid that, like ergostine, is produced by the fungus Claviceps purpurea. [, ]
  • Relevance: Ergosine and ergostine share a very close structural similarity, differing only in the amino acid incorporated adjacent to lysergic acid. Research has shown that supplementing Claviceps purpurea cultures with alpha-aminobutyric acid can lead to the production of ergostine alongside ergosine. [, ] This suggests a close biosynthetic relationship between the two compounds.

Ergostine analog with Thiazolidine-4-carboxylic acid

  • Compound Description: This compound represents an ergostine analog where the proline moiety within the peptide portion is replaced with thiazolidine-4-carboxylic acid. []
  • Relevance: This analog was successfully produced through directed biosynthesis by supplementing Claviceps purpurea cultures with thiazolidine-4-carboxylic acid. This highlights the possibility of modifying ergostine's structure through biosynthetic manipulation. []

Properties

CAS Number

2854-38-8

Product Name

Ergostine

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C34H37N5O5

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1

InChI Key

BOLCFGMGGWCOOE-CTTKVJGISA-N

SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C

Synonyms

(5’α)-2’-Ethyl-12’-hydroxy-5’-(phenylmethyl)ergotaman-3’,6’,18-trione;

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.